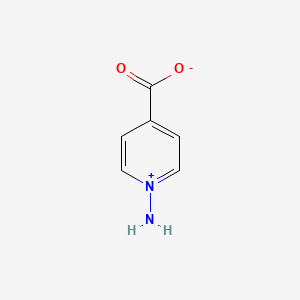

1-Aminopyridin-1-ium-4-carboxylate

Description

Contextualization within the Landscape of Pyridinium-Based Organic Salts

Pyridinium (B92312) salts are a versatile class of organic compounds characterized by a positively charged pyridinium cation. This charge imparts unique properties, making them valuable as catalysts, ionic liquids, and precursors in organic synthesis. The reactivity and properties of pyridinium salts can be finely tuned by modifying the substituents on the pyridine (B92270) ring. The introduction of an amino group, as seen in 1-Aminopyridin-1-ium-4-carboxylate, adds further functionality, influencing the electronic and steric properties of the molecule.

Significance of Pyridinium Carboxylates in Contemporary Supramolecular and Materials Chemistry

Pyridinium carboxylates, which are inner salts or zwitterions, are of particular interest in supramolecular chemistry and materials science. The presence of both a hydrogen-bond donor (the pyridinium N-H or amino group) and a hydrogen-bond acceptor (the carboxylate group) within the same molecule facilitates the formation of intricate and predictable supramolecular architectures. These self-assembling systems, held together by non-covalent interactions like hydrogen bonds and π–π stacking, can lead to the development of novel materials with tailored properties, such as specific crystal packing, porosity, or even dynamic behaviors. The study of pyridinium carboxylates is crucial for advancing our understanding of crystal engineering and the design of functional molecular solids.

Overview of Precedent Research on Related Aminopyridinium Systems

While dedicated studies on this compound are scarce, a wealth of information exists for closely related aminopyridinium salts and carboxylates. For instance, the crystal structures of compounds like 4-Aminopyridinium (B8673708) cis-2-carboxycyclohexane-1-carboxylate nih.gov and 3-Aminopyridin-1-ium 3-carboxybenzoate (B1239119) nih.gov have been elucidated. These studies reveal common supramolecular synthons, which are reliable patterns of intermolecular interactions. A prevalent interaction is the formation of robust hydrogen bonds between the pyridinium cation and the carboxylate anion, often leading to the creation of chains, sheets, or more complex three-dimensional networks. nih.govnih.gov Research on compounds such as 6-amino-2-carboxypyridin-1-ium perchlorate (B79767) researchgate.net and 4-aminopyridinium thiocyanate (B1210189)–4-aminopyridine (B3432731) nih.gov further underscores the importance of hydrogen bonding and π–π stacking in dictating the solid-state structures of these systems.

The synthesis of such compounds typically involves a straightforward acid-base reaction between the corresponding aminopyridine and a carboxylic acid or its anhydride. nih.govnih.gov This general synthetic route provides a likely pathway for the preparation of this compound.

Fundamental Research Questions and Aims for this compound Studies

Based on the existing literature for analogous compounds, several key research questions and aims can be formulated for the study of this compound:

Synthesis and Characterization: The primary aim would be to synthesize this compound, likely through the reaction of 4-aminopyridine with a suitable precursor, and to fully characterize it using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Crystal Structure and Supramolecular Assembly: A crucial research goal would be to obtain single crystals and determine the crystal structure of the compound. This would allow for a detailed analysis of its supramolecular architecture, including the identification of hydrogen bonding patterns and other non-covalent interactions.

Comparative Analysis: How does the supramolecular assembly of this compound compare to that of its isomers and other related aminopyridinium carboxylates? Understanding these structural relationships is key to developing principles for crystal engineering.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure, stability, and intermolecular interaction energies of the compound, providing deeper insight into its properties.

Potential Applications: Given the properties of related compounds, research could explore the potential of this compound as a building block for metal-organic frameworks (MOFs), co-crystals, or other functional materials.

Detailed Research Findings

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| This compound | C₆H₆N₂O₂ | 138.12 | 3740266 nih.govnih.gov |

| 4-Aminopyridine | C₅H₆N₂ | 94.11 | 942 |

| Isonicotinic acid | C₆H₅NO₂ | 123.11 | 792 |

| 3-Aminopyridine | C₅H₆N₂ | 94.11 | 7039 |

| Nicotinic acid | C₆H₅NO₂ | 123.11 | 938 |

Table 2: Crystallographic Data of Related Aminopyridinium Salts

| Compound | Crystal System | Space Group | Key Supramolecular Interactions | Reference |

| 4-Aminopyridinium cis-2-carboxycyclohexane-1-carboxylate | Monoclinic | P2₁/c | O-H···O and N-H···O hydrogen bonds forming a 3D network. | nih.gov |

| 3-Aminopyridin-1-ium 3-carboxybenzoate | Monoclinic | P2₁/c | N-H···O and O-H···O hydrogen bonds, π–π stacking. | nih.gov |

| 6-amino-2-carboxypyridin-1-ium perchlorate | Monoclinic | P2₁/c | Hydrogen bonding forming 2D sheets. | researchgate.net |

| 4-aminopyridinium thiocyanate–4-aminopyridine (1/1) | Triclinic | P-1 | N-H···S and N-H···N hydrogen bonds, π–π interactions. | nih.gov |

The data presented in these tables highlight the common structural motifs and physicochemical properties that are characteristic of aminopyridinium carboxylates and their precursors. It is highly probable that this compound would exhibit similar features, including a propensity for forming strong hydrogen bonds and potentially interesting solid-state packing arrangements.

Structure

3D Structure

Properties

IUPAC Name |

1-aminopyridin-1-ium-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-8-3-1-5(2-4-8)6(9)10/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXQDONGFDLDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C(=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for 1 Aminopyridin 1 Ium 4 Carboxylate

Established Synthetic Routes for 1-Aminopyridin-1-ium-4-carboxylate and Analogues

The traditional synthesis of this compound and related compounds relies on fundamental organic reactions, including direct functionalization of pyridine (B92270) derivatives, specific reaction modalities like the retro-Claisen condensation, and sequential quaternization and carboxylation steps.

Direct Synthesis from Pyridine Derivatives

The direct synthesis of this compound can be envisioned through two primary retrosynthetic disconnections: N-amination of a pyridine-4-carboxylic acid derivative or C4-carboxylation of a 1-aminopyridinium salt.

One established route involves the N-amination of pyridine derivatives using electrophilic aminating agents. nih.gov A common and effective reagent for this transformation is hydroxylamine-O-sulfonic acid (HOSA). nih.gov The reaction proceeds by the nucleophilic attack of the pyridine nitrogen onto the aminating agent, leading to the formation of the N-amino pyridinium (B92312) salt. For the target molecule, this would involve the direct amination of isonicotinic acid (pyridine-4-carboxylic acid). However, the reactivity of the pyridine ring is influenced by substituents; electron-withdrawing groups like a carboxylate can decrease the nucleophilicity of the nitrogen, potentially requiring more forcing conditions or more reactive aminating agents like O-(mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH). nih.gov

Conversely, a synthetic pathway can commence from isonicotinamide (B137802), the amide derivative of pyridine-4-carboxylic acid. Through a Hofmann rearrangement, isonicotinamide can be converted to 4-aminopyridine (B3432731). google.com While this yields the isomeric aminopyridine, it demonstrates a classical method for transforming a C4-carboxyl functional group derivative into an amino group, highlighting the chemical relationship between these precursors. A subsequent quaternization of the exocyclic amino group is not the target transformation, but the initial step starting from a pyridine-4-carboxylate derivative is a key established method in pyridine chemistry.

A more recent development for the C4-selective amination of pyridines involves a nucleophilic substitution of hydrogen (SNH). This method proceeds through a 4-pyridyl pyridinium salt intermediate, which then reacts with aqueous ammonia (B1221849) to yield the 4-aminopyridine product without the need for intermediate isolation. nih.gov This strategy underscores the feasibility of direct C4-amination on the pyridine core.

Retro-Claisen Reaction Modalities in Pyridinium Carboxylate Formation

The retro-Claisen condensation, a reaction involving the carbon-carbon bond cleavage of a β-dicarbonyl compound, represents a less common but mechanistically intriguing pathway to carboxylate derivatives. libretexts.orgrsc.org This reaction is essentially the reverse of the Claisen condensation. In a typical retro-Claisen reaction, a nucleophile attacks one of the carbonyl groups of a 1,3-dicarbonyl compound, leading to the collapse of the tetrahedral intermediate and expulsion of an enolate, thereby cleaving a C-C bond. libretexts.org When the reaction is performed with a hydroxide (B78521) or alkoxide base, it can yield a carboxylate or ester, respectively.

A specific example of a retro-Claisen reaction yielding a pyridinium carboxylate has been documented. The alkaline cleavage of 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione in the presence of potassium hydroxide and 4-dimethylaminopyridine (B28879) (DMAP) resulted in the formation of 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate. researchgate.net This transformation demonstrates the viability of using a retro-Claisen cleavage to generate a pyridinium carboxylate inner salt.

A hypothetical pathway for the synthesis of this compound via this modality could involve a precursor such as ethyl 2-(1-aminopyridin-1-ium-4-yl)-2-oxoacetate. Treatment of this β-keto ester with a nucleophile like hydroxide would initiate an attack at the C4-linked carbonyl group. Subsequent C-C bond cleavage would release an ethyl acetate (B1210297) enolate and form the desired this compound.

| Precursor Type | Nucleophile | Product Type | Ref. |

| β-Diketone | Amine / Water | Carboxylic Acid / Amide | elsevierpure.com |

| β-Keto Ester | Hydroxide | Carboxylate | libretexts.org |

| Pyrido[1,2-a]pyrimidine-β-dione | KOH / DMAP | Pyridinium Carboxylate | researchgate.net |

Quaternization and Carboxylation Strategies

A logical and modular approach to the synthesis of this compound involves the separate or sequential installation of the amino and carboxylate functionalities. This can be achieved by two main strategies:

N-Amination (Quaternization) of a Pre-carboxylated Pyridine: This approach starts with a pyridine ring already bearing the carboxyl group at the 4-position, such as isonicotinic acid or its ester derivatives. The key step is the quaternization of the ring nitrogen with an aminating agent. As previously mentioned, reagents like hydroxylamine-O-sulfonic acid (HOSA) are standard for this purpose. nih.gov The reaction involves the electrophilic amination of the pyridine nitrogen. The presence of the deactivating carboxyl group at the C4 position generally requires robust reaction conditions to achieve good yields.

C4-Carboxylation of a Pre-formed 1-Aminopyridinium Salt: This strategy begins with the synthesis of a 1-aminopyridinium salt, which is readily accomplished by reacting pyridine with HOSA or other aminating reagents. nih.gov The subsequent challenge is the selective introduction of a carboxyl group at the C4-position. Direct carboxylation of the electron-deficient pyridine ring is difficult. However, modern methods, such as the copper-catalyzed carboxylation using carbon dioxide (CO₂), have been developed for the C4-selective functionalization of pyridines. researchgate.net This typically involves pre-activation of the C4-position, for instance, by converting the pyridine into a pyridylphosphonium salt, which then undergoes carboxylation. researchgate.net Applying this logic, a 1-aminopyridinium salt could potentially be carboxylated via an activated intermediate.

Exploration of Novel Synthetic Approaches

Recent advances in organic synthesis have opened new avenues for the construction of complex heterocyclic systems, including transition metal catalysis and multicomponent reactions, which offer increased efficiency and novel bond-forming strategies.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides powerful tools for C-H functionalization and cross-coupling reactions, enabling more direct and efficient synthetic routes.

A highly relevant novel approach is the copper-catalyzed C4-selective carboxylation of pyridines with CO₂. researchgate.net In this method, the pyridine is first activated by C-H phosphination to form a pyridylphosphonium salt. This intermediate then undergoes a copper-catalyzed carboxylation with CO₂ at atmospheric pressure. The reaction is tolerant of various functional groups and could foreseeably be applied to a 1-aminopyridinium substrate, providing a direct route to the target molecule.

Other transition metals are also employed in the synthesis of related structures. Nickel-catalyzed cross-coupling reactions have been used to arylate N-aminopyridinium derivatives, demonstrating the ability of first-row transition metals to engage these salts as electrophiles. nih.gov Furthermore, N-iminopyridinium ylides, which are deprotonated forms of N-aminopyridinium salts, can act as directing groups for cobalt-catalyzed annulations of sp² C-H bonds with alkynes. nih.gov These examples highlight the growing utility of transition metals in manipulating N-aminopyridinium scaffolds.

| Catalyst/Metal | Reaction Type | Substrates | Product | Ref. |

| CuCl | C4-Carboxylation | Pyridylphosphonium Salt, CO₂ | Isonicotinic Acid Derivative | researchgate.net |

| CuF₂ | Chan-Lam Coupling | N-Aminopyridinium Salt, Boronic Acid | N-Aryl-N-aminopyridinium Salt | chemrxiv.org |

| Cobalt | C-H Annulation | N-Iminopyridinium Ylide, Alkyne | Fused Pyridine System | nih.gov |

| Copper(I) | Oxidative Cyclization | 2-Aminopyridines, Cinnamaldehydes | Imidazo[1,2-a]pyridines | nih.gov |

One-Pot Multicomponent Reaction Design

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. youtube.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

The Hantzsch pyridine synthesis is a classic example of an MCR, typically combining an aldehyde, a β-ketoester (2 equivalents), and ammonia to form a dihydropyridine (B1217469), which can be oxidized to the corresponding pyridine. fiveable.meyoutube.com While not directly yielding the target compound, it exemplifies the MCR concept for pyridine ring formation.

More contemporary strategies have been developed for the one-pot synthesis of functionalized pyridines. For instance, the copper-catalyzed C4-carboxylation described above can be performed as a one-pot protocol, combining the initial C-H phosphination of the pyridine with the subsequent carboxylation without isolating the phosphonium (B103445) salt intermediate. researchgate.net Similarly, one-pot syntheses of 3-carboxylpyridines have been achieved from alkynes and propargylamine (B41283) in aqueous media via a domino hydroamination/pericyclic reaction sequence. nih.gov

The synthesis of pyrazolo[1,5-a]pyridines, which are structural analogues, can be achieved via a [3+2]-cycloaddition of pyridin-1-ium-1-ylamides (generated in situ from 1-aminopyridinium salts) with electron-deficient alkenes. nih.gov This process, where the key ylide intermediate is generated and consumed in the same pot, showcases the power of one-pot designs for building complex heterocyclic systems from N-aminopyridinium precursors.

Advanced Structural Characterization and Crystallography of 1 Aminopyridin 1 Ium 4 Carboxylate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique has been applied to 1-aminopyridin-1-ium-4-carboxylate to reveal intricate details of its molecular geometry and packing in the crystalline state.

Precise Measurement of Intramolecular Bond Lengths and Angles

The analysis of single-crystal X-ray diffraction data allows for the precise measurement of bond lengths and angles within the this compound molecule. These parameters provide a quantitative description of the covalent bonding framework. In related aminopyridinium carboxylate salts, the bond lengths and angles are consistent with the hybridisation states of the atoms involved. For example, the C-N bonds within the pyridinium (B92312) ring and the C-O bonds of the carboxylate group exhibit characteristic lengths that inform on the electronic distribution within the molecule.

Crystal System, Space Group, and Unit Cell Parameters

Crystallographic studies of compounds related to this compound have determined their crystal systems, space groups, and unit cell parameters. For example, 4-aminopyridine-1-ium 4-aminobenzoate (B8803810) crystallizes in the monoclinic system with a non-centrosymmetric space group C. nih.gov Another related salt, 3-aminopyridin-1-ium 3-carboxybenzoate (B1239119), also crystallizes in the monoclinic system. nist.gov The unit cell parameters, which define the dimensions and shape of the fundamental repeating unit of the crystal, are determined with high precision from the diffraction data.

Table 1: Crystallographic Data for a Related Aminopyridinium Salt

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.9282 (13) |

| b (Å) | 8.3715 (9) |

| c (Å) | 13.1421 (14) |

| β (°) | 113.138 (2) |

| Volume (ų) | 1206.8 (2) |

Data for 3-aminopyridin-1-ium 3-carboxybenzoate nist.gov

Polymorphism and Cocrystallization Studies

The ability of a compound to exist in different crystalline forms (polymorphism) or to crystallize with other molecules (cocrystallization) is of significant interest in materials science and pharmaceuticals.

Identification and Characterization of Different Crystalline Forms

Polymorphism, the existence of a substance in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, has been explored in related systems. Different polymorphs of a compound can exhibit distinct physical properties. While specific studies on the polymorphism of this compound are not detailed, the investigation of different crystallization conditions for similar organic salts is a common practice to identify potential polymorphic forms. justia.com

Formation of Multi-component Crystals and Organic Salts

The formation of multi-component crystals, such as cocrystals and organic salts, is a widely used strategy to modify the properties of a solid. In the case of aminopyridines and carboxylic acids, proton transfer often occurs to form an organic salt, as is the case with this compound. The resulting ionic species are then held together by strong charge-assisted hydrogen bonds. The formation of these multi-component crystals can be a deliberate strategy in crystal engineering to create materials with desired characteristics. justia.comuq.edu.au The interaction between the aminopyridinium cation and the carboxylate anion is a robust supramolecular synthon that directs the assembly of the crystal structure.

Comparative Crystallography with Related Pyridinium Carboxylate Structures

To elucidate the likely structural characteristics of this compound, we can examine the crystallographic data of analogous compounds where the positions of the amino and carboxylate groups are varied. Key examples for this comparative analysis include 6-amino-2-carboxypyridin-1-ium perchlorate (B79767) and a co-crystal of 4-aminopyridinium (B8673708) thiocyanate (B1210189) with 4-aminopyridine (B3432731).

The crystal structure of 6-amino-2-carboxypyridin-1-ium perchlorate reveals a monoclinic system with the space group P21/c. researchgate.netresearchgate.net In this structure, the pyridinium cation and the perchlorate anion are the asymmetric unit. researchgate.net The crystal packing is significantly influenced by hydrogen bonds. Specifically, adjacent 6-amino-2-carboxypyridin-1-ium cations form dimers through N1–H1⋯O2 hydrogen bonds. researchgate.net These dimers are further linked into a one-dimensional structure by O1–H1A⋯O3, N2–H2B⋯O6, and C2–H2⋯O5 hydrogen bonds, which then extend into a two-dimensional sheet via C4–H4⋯O5 interactions. researchgate.net

In the case of 4-aminopyridinium thiocyanate–4-aminopyridine (1/1), the crystal structure is composed of a 4-aminopyridinium cation, a thiocyanate anion, and a neutral 4-aminopyridine molecule in the asymmetric unit. nih.govresearchgate.net This compound crystallizes in a system where strong N—H⋯N hydrogen bonds link the 4-aminopyridinium cation and the neutral 4-aminopyridine molecule. nih.govresearchgate.net The thiocyanate ions act as bridges, forming N⋯H—N and S⋯H—N hydrogen bonds, which results in the formation of two interpenetrating three-dimensional networks. nih.govresearchgate.net A notable feature in this structure is the presence of π–π interactions between the pyridine (B92270) rings of adjacent 4-aminopyridine molecules. nih.gov

These examples highlight the predominant role of hydrogen bonding in dictating the supramolecular architecture of aminopyridinium carboxylate derivatives. For this compound, it is highly probable that the crystal structure would be stabilized by a network of hydrogen bonds involving the aminopyridinium nitrogen, the exocyclic amino group, and the carboxylate group. The relative positions of the donor and acceptor groups would favor the formation of either dimeric structures or extended chains, similar to what is observed in its isomers.

The following interactive data table summarizes the crystallographic data for these related compounds, providing a basis for predicting the structural properties of this compound.

Interactive Data Table of Comparative Crystallographic Data

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Interactions |

| 6-Amino-2-carboxypyridin-1-ium perchlorate | C6H7ClN2O6 | Monoclinic | P21/c | a = 9.2699(5) Å, b = 12.5329(6) Å, c = 7.9536(5) Å, β = 99.472(6)° | N-H···O and C-H···O hydrogen bonds forming 2D sheets. researchgate.net |

| 4-Aminopyridinium thiocyanate–4-aminopyridine (1/1) | C5H7N2+·CNS−·C5H6N2 | Not specified | Not specified | Not specified | N-H···N, N-H···S hydrogen bonds creating 3D networks; π–π stacking. nih.govresearchgate.net |

Based on this comparative analysis, one can anticipate that this compound will exhibit a crystal structure dominated by extensive hydrogen bonding. The precise nature of the supramolecular assembly, whether it forms dimers, chains, or more complex networks, will be contingent on the specific crystallization conditions. The zwitterionic character of the molecule, with a positive charge on the pyridinium nitrogen and a negative charge on the carboxylate group, will be a primary driver for the formation of strong intermolecular interactions.

In Depth Spectroscopic Analysis of 1 Aminopyridin 1 Ium 4 Carboxylate

Vibrational Spectroscopy for Functional Group Assignment

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. By measuring the vibrational frequencies of bonds, a characteristic spectrum is obtained that serves as a molecular fingerprint. For 1-Aminopyridin-1-ium-4-carboxylate, these techniques confirm the presence of the key amino, pyridinium (B92312), and carboxylate moieties.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides detailed information about the functional groups present.

The FT-IR spectrum of compounds structurally similar to this compound, such as aminopyridine derivatives and carboxylate salts, reveals characteristic absorption bands. researchgate.netresearchgate.net For the N-amino group, symmetric and asymmetric stretching vibrations are typically observed. The pyridinium ring exhibits characteristic C=C and C=N stretching vibrations. researchgate.net A crucial feature is the presence of strong bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are sensitive to their chemical environment and any hydrogen bonding interactions. nih.gov

Key vibrational bands for related compounds are summarized below, providing an expected range for the title compound's spectrum:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Pyridinium Ring | C=C Stretch | 1400 - 1600 |

| Pyridinium Ring | C=N Stretch | ~1640 |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1610 |

| Carboxylate (COO⁻) | Symmetric Stretch | 1400 - 1440 |

This table is generated based on data from related compounds and serves as a predictive guide for this compound.

The precise positions of these bands can be influenced by factors such as intermolecular hydrogen bonding between the aminopyridinium cation and the carboxylate anion. tandfonline.com

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of related aminopyridine compounds, the vibrations of the pyridine (B92270) ring are prominent. nih.gov For peptide fragments containing a terminal carboxylate group, the symmetric ν(C=O) band of the α-COO⁻ group is a key feature. nih.gov The amide I region, typically around 1600-1700 cm⁻¹, which is relevant to peptide linkages, can also provide context for the vibrational modes in the title compound. researchgate.net The analysis of related compounds shows that the Raman spectrum provides valuable information for confirming the molecular structure and identifying vibrational modes that may be weak or absent in the FT-IR spectrum. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Pyridinium Ring | Ring Breathing Modes | 800 - 1100 |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1400 |

| Pyridinium Ring | C=C Stretch | 1500 - 1650 |

This table is generated based on data from related compounds and serves as a predictive guide for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. It provides information on the connectivity of atoms and their chemical environment.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. The chemical shift (δ) indicates the electronic environment of a proton, while the coupling constant (J) reveals the number and proximity of neighboring protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridinium ring and the amino group. The pyridinium protons would appear as doublets due to coupling with their adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the positively charged nitrogen atom and the carboxylate group. The amino group protons (NH₂) may appear as a broad singlet. The analysis of related aminopyridine derivatives aids in the assignment of these signals. sciencescholar.us

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyridinium H (ortho to N⁺) | > 8.0 | Doublet |

| Pyridinium H (meta to N⁺) | 7.0 - 8.0 | Doublet |

| Amino (NH₂) | Variable, broad | Singlet |

This table presents predicted ¹H NMR data based on general principles and data from analogous structures.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its bonding and electronic environment.

In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the six carbon atoms. The chemical shifts of the pyridinium ring carbons are influenced by the nitrogen atom and the carboxylate substituent. A key aspect of the analysis is the identification of the quaternary carbons: the carboxylate carbon (COO⁻) and the carbon atom of the pyridine ring attached to the carboxylate group (C4). The carboxylate carbon typically appears at a downfield chemical shift (around 160-180 ppm). The pyridinium carbons will have chemical shifts characteristic of aromatic heterocyclic systems. The assignment of these signals can be confirmed through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by comparison with data from similar compounds. nih.gov

| Carbon Environment | Expected Chemical Shift (ppm) |

| Carboxylate (COO⁻) | 160 - 180 |

| Pyridinium C (ortho to N⁺) | 140 - 150 |

| Pyridinium C (meta to N⁺) | 120 - 130 |

| Pyridinium C (para to N⁺, attached to COO⁻) | 135 - 145 |

This table presents predicted ¹³C NMR data based on general principles and data from analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron from a lower energy orbital to a higher energy orbital.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* electronic transitions within the pyridinium ring and the carboxylate group. The reaction of 4-aminopyridine (B3432731) with other molecules has been shown to produce charge-transfer complexes with characteristic absorptions in the UV-Vis region. nih.gov The electronic spectrum of related compounds, such as bis(4-aminopyridinium) dichromate, has been recorded and analyzed, providing a basis for understanding the electronic transitions in the title compound. researchgate.net The specific λ_max values are dependent on the solvent and the electronic structure of the molecule. For similar aromatic and heterocyclic compounds, π→π* transitions typically occur at shorter wavelengths (higher energy), while n→π* transitions, if present, are found at longer wavelengths (lower energy). researchgate.net

Computational and Theoretical Investigations of 1 Aminopyridin 1 Ium 4 Carboxylate

Quantitative Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Fingerprint Plots and Atom-Pair Contributions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystalline solids. The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a summary of all intermolecular contacts, with different types of atomic interactions appearing as distinct patterns. For aminopyridinium derivatives, these plots reveal the significant role of hydrogen bonding and other weak interactions in the crystal packing.

In a related compound, 4-aminopyridinium (B8673708) thiocyanate (B1210189)–4-aminopyridine (B3432731) (1/1), the fingerprint plot shows that the most significant contributions to the crystal packing are from H···H (36.6%), C···H/H···C (20.4%), S···H/H···S (19.7%), and N···H/H···N (13.4%) interactions. nih.govnih.gov Other contacts, such as C···C, N···C/C···N, N···N, N···S/S···N, and S···C/C···S, contribute to a lesser extent. nih.gov Similarly, in a co-crystal of 4-aminopyridine with succinic acid, N–H···O, O–H···N, O–H···O, and C–H···O hydrogen bonds are the primary contributors to intermolecular stabilization. tandfonline.com

For 1-Aminopyridin-1-ium-4-carboxylate, a similar distribution of interactions is expected due to the presence of the pyridinium (B92312) ring, the amino group, and the carboxylate group, all of which are capable of forming strong hydrogen bonds. The fingerprint plot would likely be dominated by O···H/H···O and N···H/H···N interactions, reflecting the hydrogen bonds between the carboxylate oxygen atoms and the aminopyridinium protons. Additionally, C···H/H···C and H···H contacts would be prevalent, arising from the van der Waals interactions between the aromatic rings and other parts of the molecule.

Table 1: Expected Atom-Pair Contributions to the Hirshfeld Surface for this compound (based on analogous compounds)

| Interaction Type | Expected Contribution (%) |

| O···H/H···O | High |

| N···H/H···N | High |

| C···H/H···C | Medium |

| H···H | Medium |

| C···C | Low |

| C···N/N···C | Low |

| N···O/O···N | Low |

Decomposition of Crystal Packing Interactions

In aminopyridinium-based crystals, the crystal packing is typically dominated by a network of hydrogen bonds. nih.govnih.gov For instance, in 4-aminopyridinium cis-2-carboxycyclohexane-1-carboxylate, the monoanions are linked by strong O—H···O hydrogen bonds, which are then interconnected by pyridinium and amine N—H···O hydrogen bonds to form a three-dimensional network. nih.gov

Table 2: Qualitative Decomposition of Crystal Packing Interactions for this compound

| Interaction Type | Description | Expected Strength |

| N–H···O Hydrogen Bonds | Between the aminopyridinium N-H and carboxylate oxygen | Strong |

| O–H···N Hydrogen Bonds | Between the carboxylate O-H and pyridinium nitrogen | Strong |

| π–π Stacking | Between aromatic pyridine (B92270) rings | Moderate |

| C–H···O Interactions | Weak hydrogen bonds involving carbon atoms | Weak |

| van der Waals Forces | Dispersive forces between all atoms | Weak (collectively significant) |

Topological Analyses (AIM, RDG, ELF, LOL) for Non-Covalent Interactions

Topological analysis of the electron density provides a deeper understanding of the nature and strength of non-covalent interactions within a crystal.

Quantum Theory of Atoms in Molecules (QTAIM): This theory analyzes the topology of the electron density to define atoms, bonds, and the nature of their interactions. For non-covalent interactions, the presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the energy density, provide quantitative information about the strength and nature of the bond. In a study of a selenadiazolo-pyridinium chloride, QTAIM analysis confirmed the presence of chalcogen bonds by identifying BCPs and analyzing the electron density and its Laplacian at these points. researchgate.net For this compound, QTAIM analysis would be expected to reveal BCPs corresponding to the N–H···O and other hydrogen bonds, with the topological parameters at these points quantifying their strength.

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its gradient, which is used to visualize and characterize non-covalent interactions. Plots of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)ρ) reveal regions of attractive (hydrogen bonds, van der Waals) and repulsive (steric clashes) interactions. In various molecular systems, RDG analysis has been used to confirm hydrogen bonding and π-π stacking. mdpi.com For the title compound, RDG analysis would likely show significant regions of low RDG corresponding to the strong hydrogen bonds, as well as broader regions indicating weaker van der Waals contacts.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that provide a measure of electron localization in a molecule, which is useful for visualizing chemical bonds and lone pairs. In the context of non-covalent interactions, these functions can help to visualize the regions of electron density involved in hydrogen bonding. For this compound, ELF and LOL analyses would be expected to show high localization in the regions of the covalent bonds and lone pairs, and the basins of these functions would help to delineate the atomic and bonding regions involved in the intermolecular interactions.

Table 3: Expected Topological Analysis Parameters for Key Non-Covalent Interactions in this compound

| Interaction | QTAIM (at BCP) | RDG (sign(λ₂)ρ) | ELF/LOL |

| N–H···O | Low ρ, Positive ∇²ρ | Negative (blue in plots) | Continuous region of localization between H and O |

| π–π Stacking | Multiple BCPs with low ρ | Near zero (green in plots) | Delocalized region between rings |

| van der Waals | Very low ρ, Small positive ∇²ρ | Near zero (green in plots) | Separate localization domains |

In-depth Analysis of this compound Reveals Complex Supramolecular Architecture

The chemical compound this compound, a zwitterionic molecule, exhibits a rich and intricate supramolecular chemistry governed by a variety of non-covalent interactions. Detailed crystallographic studies have elucidated the roles of hydrogen bonding, π-stacking, and the formation of robust supramolecular synthons in constructing its solid-state architecture. This article provides a comprehensive analysis of these structural features, focusing on the specific motifs and interactions that define the crystal engineering of this unique compound.

Chemical Reactivity and Transformation Pathways of 1 Aminopyridin 1 Ium 4 Carboxylate

Reactions Involving the Pyridinium (B92312) Cation

The positively charged pyridinium core of 1-aminopyridin-1-ium-4-carboxylate renders the ring electron-deficient and thus susceptible to reactions with nucleophiles. The presence of the exocyclic N-amino group and the C4-carboxylate group significantly modulates the reactivity of the heterocyclic ring. N-aminopyridinium salts, in general, are recognized as bifunctional reagents that combine the nucleophilicity of the amino group with the electrophilic nature of the pyridinium ring. nih.govrsc.org

Nucleophilic Dearomatization Reactions

Nucleophilic dearomatization represents a powerful strategy for converting flat, aromatic systems into three-dimensional structures. The pyridinium cation of the title compound is activated towards nucleophilic attack, which can lead to the formation of dihydropyridine (B1217469) derivatives. While specific studies on the dearomatization of this compound are limited, the reactivity can be inferred from related systems. Copper-catalyzed protocols have been successfully employed for the 1,4-dearomatization of pyridines, often without the need for pre-activation of the heterocycle. acs.org Such transformations typically involve the addition of a nucleophile to the C4 position. For this compound, a nucleophilic attack would be directed to the C2 and C6 positions (α to the pyridinium nitrogen), as the C4 position is substituted. This dearomatization would disrupt the aromaticity of the ring, a process driven by the formation of stable C-C or C-heteroatom bonds.

Reactivity at Electrophilic and Nucleophilic Sites of the Pyridine (B92270) Ring

The chemical behavior of this compound is characterized by a duality of reactive sites.

Electrophilic Sites: The pyridinium ring is inherently electrophilic. The nitrogen atom withdraws electron density, making the α-positions (C2, C6) and the γ-position (C4) susceptible to nucleophilic attack. Since the C4 position is blocked by the carboxylate group, nucleophiles will preferentially attack the C2 and C6 positions. The exocyclic N-amino group can also be rendered electrophilic following transformation into a suitable leaving group, facilitating reactions via N-N bond cleavage. nih.gov

Nucleophilic Site: The primary nucleophilic center of the molecule is the exocyclic amino group. This site can react with a variety of electrophiles. For instance, N-amino pyridinium salts undergo N-acylation, N-sulfonylation, and N-alkylation. nih.gov The resulting pyridinium ylide, formed upon deprotonation of the N-H bond, is also a potent nucleophile. nih.gov

Reactions Involving the Carboxylate Functionality

The carboxylate group at the C4 position offers another handle for chemical transformations, although its reactivity can be influenced by the zwitterionic nature of the compound. Plausible reactions include:

Esterification: Under acidic conditions, the carboxylate can be protonated to form the corresponding carboxylic acid, which can then undergo esterification with alcohols.

Amide Bond Formation: Similar to esterification, activation of the carboxylic acid (e.g., using standard coupling agents) would enable the formation of amide bonds with primary or secondary amines.

Decarboxylation: Pyridinecarboxylic acids are known to undergo decarboxylation under thermal conditions. researchgate.net The mechanism often involves the formation of a zwitterionic intermediate, which is already the ground state of this compound. This suggests that the compound could potentially undergo decarboxylation to yield 1-aminopyridin-1-ium ylide, a highly reactive intermediate, upon heating.

Utility as a Synthetic Building Block

The multiple functionalities of this compound make it a versatile precursor in synthetic schemes.

Precursor for Fused Heterocycles and Substituted Pyridines

The N-amino group is a key feature that allows for the construction of fused N-N heterocyclic systems. Reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyridine (B1195680) derivatives. Similarly, reactions with α-haloketones could yield imidazo[1,2-b]pyridazinium analogues, following a cyclization-aromatization sequence. The synthesis of fused pyridine carboxylates is a known strategy, often proceeding through condensation reactions of amino heterocycles with appropriate bis-electrophiles. enamine.net

Applications in Dipolar Cycloadditions and Ylide-Type Reactions

As a pyridinium ylide, this compound is a classic 1,3-dipole. wikipedia.org It can readily participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered rings, a reaction type sometimes referred to as the Huisgen cycloaddition. acs.orgwikipedia.org This reactivity is a cornerstone of its utility in synthesis.

Reaction with Alkynes: Cycloaddition with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is expected to yield substituted indolizine (B1195054) derivatives. The reaction proceeds through a concerted mechanism, leading to a high degree of stereoselectivity. nih.gov

Reaction with Alkenes: Similarly, electron-deficient alkenes will react to form tetrahydropyrrolo[2,1,5-cd]indolizine systems.

The reactivity in these cycloadditions is enhanced by electron-withdrawing groups on the pyridine ring, which stabilize the ylide. nih.gov The carboxylate group at C4 in the title compound serves this role. Besides cycloadditions, the ylide can react with electrophiles like aldehydes in an aldol-type reaction at the C2 or C6 position of the ring. psu.edursc.org

| Dipolarophile | Reaction Conditions | Predicted Product Class | Potential Substituents (on new ring) |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate (DMAD) | Inert solvent, heat | Indolizine derivative | Two methoxycarbonyl groups |

| Maleimide | Inert solvent, room temp. or heat | Tetrahydropyrrolo[2,1,5-cd]indolizine derivative | Fused succinimide (B58015) ring |

| Acrylonitrile | Inert solvent, heat | Tetrahydropyrrolo[2,1,5-cd]indolizine derivative | Cyano group |

| Methyl acrylate | Inert solvent, heat | Tetrahydropyrrolo[2,1,5-cd]indolizine derivative | Methoxycarbonyl group |

Advanced Applications and Materials Science Prospects

Development of Novel Functional Materials

The intrinsic properties of 1-Aminopyridin-1-ium-4-carboxylate make it a promising candidate for the creation of new functional materials with tailored optical and electronic properties. Its zwitterionic nature, featuring both a positive and a negative charge within the same molecule, can lead to unique solid-state packing and electronic structures, which are critical for advanced material applications.

Non-linear Optical (NLO) Properties and Photonic Applications

While direct studies on the non-linear optical (NLO) properties of this compound are not extensively documented, research on closely related organic crystals containing the 4-aminopyridine (B3432731) moiety suggests significant potential. For instance, organic single crystals like 4-aminopyridine monophthalate (PA4AP) have been investigated for their third-order NLO properties. researchgate.net These materials exhibit a response to intense light that is not linearly proportional to the light's electric field, a characteristic essential for applications in photonics, such as optical switching and data processing.

The third-order NLO susceptibility (χ(3)), a measure of this non-linear response, along with the non-linear absorption coefficient (β) and non-linear refractive index (n2), are key parameters. For PA4AP, these have been determined to be 1.06 × 10⁻⁶ esu, 6.51 × 10⁻⁵ cm W⁻¹, and 2.33 × 10⁻⁸ cm² W⁻¹, respectively. researchgate.net The presence of a donor-π-acceptor framework within such molecules is often responsible for these properties. In this compound, the aminopyridinium cation can act as an acceptor and the carboxylate group as a donor, potentially giving rise to significant NLO effects. The observation of reverse saturable absorption in related compounds also points towards their suitability for optical limiting applications, which protect sensitive optical sensors from high-intensity light sources. researchgate.net

Table 1: Third-Order Non-linear Optical Properties of a Related 4-Aminopyridine Derivative (PA4AP)

| Property | Value | Unit |

| Third-order nonlinear optical susceptibility (χ(3)) | 1.06 × 10⁻⁶ | esu |

| Nonlinear absorption coefficient (β) | 6.51 × 10⁻⁵ | cm W⁻¹ |

| Nonlinear refractive index (n2) | 2.33 × 10⁻⁸ | cm² W⁻¹ |

Data sourced from a study on 4-aminopyridine monophthalate (PA4AP) researchgate.net

Potential in Optoelectronic Devices

The promising NLO properties of aminopyridine derivatives also indicate their potential for use in optoelectronic devices. researchgate.net Materials with a high third-order NLO response are sought after for applications such as all-optical switching, optical computing, and in light-emitting diodes (LEDs). While specific research on the incorporation of this compound into such devices is still emerging, the foundational properties of related compounds are encouraging. The ability to be processed into single crystals is a significant advantage for device fabrication.

Exploration in Coordination Chemistry

The presence of both a pyridinium (B92312) nitrogen and a carboxylate group makes this compound a versatile ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are of immense interest due to their high porosity, large surface areas, and tunable properties, with applications in gas storage, catalysis, and sensing.

This compound as a Ligand for Metal Complexes

Aminopyridine and its derivatives are well-established ligands in coordination chemistry, capable of binding to a wide range of metal ions. rsc.orgekb.eg The carboxylate group is also a very effective coordinating moiety, known to adopt various binding modes. researchgate.netresearchgate.net The combination of these two functional groups in this compound allows it to act as a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks. The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the aid of solvothermal or hydrothermal methods. rsc.orgekb.eg

Investigation of Metal-Ligand Binding Modes and Complex Formation

Table 2: Common Coordination Modes of Carboxylate Ligands

| Coordination Mode | Description |

| Monodentate | The carboxylate group binds to a single metal ion through one of its oxygen atoms. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring. |

| Bidentate Bridging | The carboxylate group bridges two metal ions, with each oxygen atom coordinating to a different metal ion. |

Studies on Proton Transfer in Organic Salts and Co-crystals

The formation of salts and co-crystals involving proton transfer is a fundamental area of crystal engineering. This compound, being a zwitterion, is an excellent model system for studying these phenomena. The interaction between the acidic proton of a carboxylic acid and the basic nitrogen of an aminopyridine can lead to the formation of a salt through proton transfer, or a co-crystal where the proton is not fully transferred.

Conclusions and Future Research Directions

Summary of Key Findings and Contributions

1-Aminopyridin-1-ium-4-carboxylate, a pyridinium (B92312) compound, has garnered interest within the scientific community. Research has primarily focused on its synthesis and characterization. The compound is a tan solid with the chemical formula C6H6N2O2 and a molecular weight of 138.12 g/mol . sigmaaldrich.comchemscene.com Its structure consists of a pyridinium ring with an amino group attached to the nitrogen atom and a carboxylate group at the 4-position.

Key contributions in the study of this compound lie in the exploration of synthetic methodologies for N-aminoheterocycles. The synthesis of related N-acyl pyridinium-N-aminides, which can be derived from precursors like 1-aminopyridinium iodide, highlights a pathway to functionalized systems. orgsyn.org These methods are significant as they provide access to a variety of fused heterocycles. orgsyn.org The investigation of similar structures, such as 3-aminopyridin-1-ium 3-carboxybenzoate (B1239119), has provided insights into the supramolecular chemistry of pyridinium carboxylates, revealing complex hydrogen bonding networks and π-π stacking interactions that dictate their crystal structures. nih.gov

Unresolved Challenges and Open Questions

Despite the foundational knowledge, several challenges and questions regarding this compound remain. A significant gap exists in the comprehensive understanding of its chemical reactivity. While synthetic routes to related compounds are established, the specific reactivity profile of the title compound, particularly the interplay between the amino and carboxylate functionalities, is not well-documented in publicly available literature.

Furthermore, the full extent of its potential applications is largely unexplored. While pyridinium compounds, in general, have diverse applications, the specific properties of this compound that would make it suitable for particular uses are yet to be thoroughly investigated. The stability of the compound under various conditions, its solubility in different solvents, and its electronic properties are areas that require more in-depth study.

Prospective Avenues for Fundamental and Applied Research

Future research on this compound could proceed along several promising avenues.

Fundamental Research:

Detailed Structural Analysis: A comprehensive crystallographic study of this compound would provide precise information on its bond lengths, bond angles, and packing in the solid state. This would offer valuable insights into its intermolecular interactions.

Spectroscopic and Thermochemical Characterization: In-depth spectroscopic analyses (NMR, IR, UV-Vis) and thermochemical studies (TGA, DSC) would provide a more complete picture of its molecular structure, stability, and decomposition pathways.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model its electronic structure, predict its reactivity, and understand the nature of its frontier molecular orbitals. This could be compared with experimental data to gain a deeper understanding of its properties. researchgate.net

Applied Research:

Catalysis: The presence of both a pyridinium moiety and a carboxylate group suggests potential applications in catalysis. It could be investigated as an organocatalyst for various organic transformations.

Materials Science: The zwitterionic nature of the molecule makes it a candidate for the synthesis of novel materials. Its potential as a building block for metal-organic frameworks (MOFs) or coordination polymers could be explored.

Synthesis of Novel Heterocycles: The compound could serve as a precursor for the synthesis of more complex heterocyclic systems, leveraging the reactivity of the amino and carboxylate groups.

Implications for the Broader Field of Pyridinium Chemistry and Materials Science

The study of this compound contributes to the broader understanding of pyridinium chemistry. As a bifunctional molecule, it provides a platform for investigating the influence of substituent groups on the properties and reactivity of the pyridinium ring. The insights gained from this compound can be extrapolated to other substituted pyridinium ylides and zwitterions.

In the realm of materials science, the exploration of such compounds expands the library of potential building blocks for functional materials. The ability to form strong intermolecular interactions, as seen in related structures nih.gov, suggests that this compound and its derivatives could be utilized in the design of materials with specific structural and electronic properties. The development of synthetic methods for this and related compounds, such as those involving the amination of pyridine (B92270) derivatives orgsyn.org, paves the way for the creation of a wider range of pyridinium-based materials with tailored functionalities.

Q & A

Q. What are the recommended protocols for synthesizing 1-Aminopyridin-1-ium-4-carboxylate?

Synthesis typically involves carboxylation of pyridinium derivatives under controlled pH and temperature. For example:

- Step 1 : React 4-aminopyridine with a carboxylating agent (e.g., chloroformate derivatives) in anhydrous conditions.

- Step 2 : Purify via recrystallization using polar aprotic solvents (e.g., DMF or acetonitrile).

- Validation : Confirm purity via HPLC and elemental analysis. Structural analogs like N,N-Dimethylpyridin-4-aminium carboxylate (synthesized via similar routes) emphasize the importance of anhydrous conditions to avoid hydrolysis .

Q. How should researchers handle and store this compound safely?

- Handling : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Avoid dust generation (use fume hoods) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- NMR : Use DMSO-d₆ to resolve amine and carboxylate protons. Compare shifts with pyridinium analogs (e.g., 4-aminopyridine derivatives show δ ~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺).

- FTIR : Identify carboxylate C=O stretches (~1650–1700 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Method : Single-crystal X-ray diffraction (SCXRD) using SHELX software for structure refinement. For pyridinium-carboxylate salts, hydrogen bonding between NH₂ and carboxylate groups is critical for stabilizing tautomers .

- Example : A related compound, N,N-Dimethylpyridin-4-aminium carboxylate, showed a planar carboxylate group and protonated pyridinium ring, confirmed via SHELXL refinement .

Q. How can thermodynamic parameters (ΔfH°, ΔrG°) inform reaction pathway optimization?

- Data Source : Use NIST Chemistry WebBook to compare enthalpy/entropy values for pyridinium derivatives. For 4-aminopyridine, ΔfH°(gas) = 125.3 kJ/mol .

- Application : Calculate Gibbs free energy (ΔrG°) to predict reaction spontaneity. Exothermic carboxylation (ΔrH° < 0) favors lower temperatures (<50°C) .

Q. How should researchers address contradictions in biological activity data?

- Approach :

- Reproducibility : Validate assays with positive/negative controls (e.g., 4-aminopyridine as a potassium channel blocker ).

- Statistical Analysis : Use ANOVA or t-tests to assess significance (p < 0.05). Report confidence intervals for IC₅₀/EC₅₀ values .

- Error Sources : Quantify instrument uncertainty (e.g., ±0.1% for HPLC) and biological variability (n ≥ 3 replicates) .

Methodological Guidance Tables

Q. Table 1. Key Thermodynamic Parameters for Pyridinium Derivatives

| Parameter | Value (4-Aminopyridine) | Method | Reference |

|---|---|---|---|

| ΔfH°(gas) | 125.3 kJ/mol | NIST WebBook | |

| Melting Point | 158–160°C | Differential Scanning Calorimetry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.